molecular formula C9H7ClF2O B2924433 1-Chloro-3-(2,6-difluorophenyl)propan-2-one CAS No. 1522259-48-8

1-Chloro-3-(2,6-difluorophenyl)propan-2-one

Cat. No.: B2924433
CAS No.: 1522259-48-8
M. Wt: 204.6
InChI Key: AAKKLVBLZWKHEL-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,6-difluorophenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.6 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom at the 1-position and a 2,6-difluorophenyl group at the 3-position. This compound is cataloged under CAS numbers such as EN300-3042614 and 1368683-20-8 in commercial building block libraries, indicating its utility in synthetic chemistry .

The 2,6-difluorophenyl moiety confers unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical and materials science. Its synthesis often involves coupling reactions, as demonstrated in the preparation of related difluorophenyl propan-2-one derivatives via multi-step protocols involving thioether intermediates and oxidative desulfurization .

Properties

IUPAC Name

1-chloro-3-(2,6-difluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKKLVBLZWKHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2,6-difluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3-(2,6-difluorophenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-3-(2,6-difluorophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2,6-difluorophenyl)propan-2-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is primarily attributed to the presence of the carbonyl group and the chlorine atom, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 2,6-Difluorophenyl Derivatives : The symmetrical fluorine substitution at the 2- and 6-positions creates a rigid, electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the 2,3-difluorophenyl analog, where asymmetric substitution reduces steric hindrance but increases electronic anisotropy .
  • Chlorine vs. Methoxy Groups : Replacing chlorine with methoxy (e.g., 3-(2,6-difluorophenyl)-1-methoxypropan-2-one ) enhances solubility in polar solvents but reduces electrophilicity at the carbonyl carbon, altering reactivity in condensation reactions .

Physicochemical Properties

  • Lipophilicity : The 2,6-dichlorophenyl analog exhibits higher logP values (∼3.2) compared to fluorinated derivatives (logP ∼2.5), impacting membrane permeability in biological systems .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than chlorinated analogs due to stronger C–F bonds. For example, 2,6-difluorophenyl derivatives decompose at temperatures above 250°C, whereas dichlorophenyl analogs degrade near 200°C .

Biological Activity

1-Chloro-3-(2,6-difluorophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro group and two fluorine atoms on a phenyl ring. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H7ClF2O\text{C}_9\text{H}_7\text{ClF}_2\text{O}. Its structure allows for various chemical reactions, such as nucleophilic substitutions and reductions, making it a versatile compound in synthetic chemistry. The presence of the carbonyl group and halogen substituents enhances its reactivity with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding and other mechanisms. The compound's reactivity allows it to influence biological pathways, potentially affecting cellular functions and therapeutic outcomes.

Interaction with Biological Targets

Research indicates that this compound may interact with enzymes and receptors critical in disease pathways. For instance, studies suggest that it could serve as a starting point for developing inhibitors targeting specific molecular pathways involved in parasitic infections . The unique substitution pattern on the phenyl ring is believed to contribute to its selectivity and potency against certain biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in treating parasitic infections. For example, preliminary assays demonstrated significant inhibitory effects on Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro tests revealed an effective concentration (EC50) of 260 nM against the parasite, indicating strong antiparasitic properties .

Cytotoxicity Profiles

In addition to its antiparasitic effects, the compound has been evaluated for cytotoxicity against mammalian cell lines. Notably, it exhibited a selectivity index of approximately 200-fold over MRC-5 human lung fibroblast cells, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Chloro-3-(3,5-difluorophenyl)propan-2-oneChloro group + fluorine atomsModerate antiparasitic activity
1-(2,6-Dichloro-3-fluorophenyl)ethanolDichloro substitutionsLimited activity reported
1-(2,3,6-Trifluorophenyl)propan-2-oneThree fluorine atomsEnhanced reactivity but lower selectivity

The comparison indicates that the specific arrangement of substituents in this compound contributes to its distinct biological activity profile.

Case Studies and Research Findings

Several research initiatives have focused on optimizing the pharmacological properties of this compound. For instance:

  • In Vivo Efficacy : In animal models, dosing studies indicated that the compound effectively penetrated biological barriers and demonstrated significant therapeutic effects against T. brucei infections without severe toxicity .
  • Pharmacokinetic Studies : A study reported pharmacokinetic parameters showing that after intraperitoneal administration in NMRI mice at a dose of 10 mg/kg, the compound reached peak plasma concentrations (Cmax) of up to 3800 ng/mL within half an hour (Tmax) .
  • Toxicological Assessments : Toxicity assessments revealed manageable safety margins when administered at therapeutic doses; however, higher doses led to observable side effects in certain models .

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